molecular formula C10H11N3 B1299336 4-Hydrazinyl-2-Methylquinoline CAS No. 49612-00-2

4-Hydrazinyl-2-Methylquinoline

Cat. No.: B1299336
CAS No.: 49612-00-2
M. Wt: 173.21 g/mol
InChI Key: LYPXSDQQZREXLC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-Methylquinoline is a compound with the molecular formula C10H11N3. It is a derivative of quinoline, a well-known nitrogenous tertiary base. Quinoline and its derivatives have been extensively studied due to their wide range of biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-Methylquinoline typically involves the reaction of 2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-Methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

4-Hydrazinyl-2-Methylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-Methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with various biomolecules, leading to the inhibition of specific enzymes or receptors. This interaction can disrupt cellular processes and result in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Hydrazinylquinoline
  • 2-Methylquinoline
  • 4-Hydrazinyl-2-Phenylquinoline

Comparison: 4-Hydrazinyl-2-Methylquinoline is unique due to the presence of both the hydrazinyl and methyl groups on the quinoline ring. This combination imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications .

Properties

IUPAC Name

(2-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPXSDQQZREXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366247
Record name 4-Hydrazinyl-2-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49612-00-2
Record name 4-Hydrazinyl-2-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-methylquinoline (5.01 g, 28.2 mmol) and 80% hydrazine hydrate (8 ml) solution was refluxed in ethanol (30 mL) for 8 h. The resulting solution was cooled to room temperature and the solid formed was collected by filtration, washed with ethanol, and dried to yield known 4-hydrazino-2-methylquinoline,53,54 4.712 g (79.70%); mp 195-197° C.; 1H NMR (DMSO-d6) δ 2.64 (3H, s, Me), 5.15 (2H, brs, exchangeable, NH2), 6.99 (1H, s, ArH), 7.58 (1H, t, J=7.6 Hz, ArH), 7.86 (1H, t, J=7.6 Hz, ArH), 7.85 (1H, d, J=8.4 Hz, ArH), 8.42 (1H, d, J=8.2 Hz, ArH), 10.64 (1H, s, exchangeable, NH), Anal. Calcd. for (C10H12N3.HCl): C, 57.28; H, 5.77; N, 20.04. Found: C, 57.28; H, 5.77; N, 20.04.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-hydrazino-2-methylquinoline,53,54
Quantity
4.712 g
Type
reactant
Reaction Step Two

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